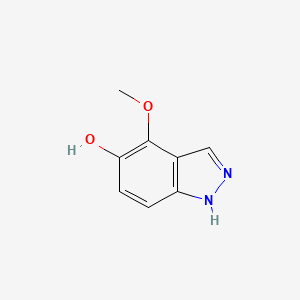

4-methoxy-1H-indazol-5-ol

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Chemical Biology

Nitrogen-containing heterocycles are fundamental building blocks in the design and discovery of new therapeutic agents. openmedicinalchemistryjournal.commdpi.com Their prevalence is underscored by the fact that a significant majority of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic core. openmedicinalchemistryjournal.comnih.gov These structures are integral to a vast array of natural products, including alkaloids, vitamins, and antibiotics, which have historically served as a rich source of inspiration for drug development. mdpi.comopenmedicinalchemistryjournal.com

The utility of nitrogen-containing heterocycles in medicinal chemistry stems from their unique electronic properties and their ability to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets. mdpi.comnih.gov This capacity for specific molecular recognition makes them ideal scaffolds for designing molecules that can modulate the function of proteins and other biomolecules involved in disease processes. Their structural diversity allows for the fine-tuning of physicochemical properties, which is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The Indazole Core as a Privileged Scaffold in Contemporary Drug Discovery

Within the vast family of nitrogen-containing heterocycles, the indazole core has garnered considerable attention as a "privileged scaffold". researchgate.netpharmablock.com This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of a wide range of therapeutic agents. The indazole structure, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can exist in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable. nih.gov

The indazole moiety is a key component in several approved drugs, highlighting its clinical relevance. researchgate.netrsc.org For instance, axitinib (B1684631) and pazopanib (B1684535) are indazole-containing kinase inhibitors used in cancer therapy. rsc.org Granisetron, another indazole derivative, is an antiemetic used to manage nausea and vomiting. pharmablock.com The success of these drugs has spurred further investigation into the potential of the indazole scaffold. Its utility extends to its role as a bioisostere for other important chemical groups like phenols and indoles, offering a means to improve metabolic stability and other pharmacokinetic properties. pharmablock.com

Historical Context and Recent Advances in Indazole Research

The synthesis of indazoles dates back to the work of Emil Fischer in the late 19th century. nih.gov Since then, a multitude of synthetic methodologies have been developed to construct and functionalize the indazole ring system. benthamdirect.commdpi.com Early methods often required harsh reaction conditions, but recent years have seen the advent of more efficient and environmentally friendly approaches, including transition-metal-catalyzed cross-coupling reactions and C-H activation strategies. benthamdirect.commdpi.com These modern synthetic tools have greatly expanded the chemical space accessible to medicinal chemists, enabling the creation of diverse libraries of indazole derivatives for biological screening. benthamdirect.com

Recent research has focused on exploring the therapeutic potential of indazoles in a variety of disease areas beyond their established roles. researchgate.netnih.gov There is significant interest in their application as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. rsc.orgnih.gov Furthermore, indazole derivatives are being investigated for their anti-inflammatory, antimicrobial, and neuroprotective properties. researchgate.net The ongoing exploration of structure-activity relationships (SAR) continues to guide the design of new indazole-based compounds with enhanced potency and selectivity. nih.gov

Overview of Research Trajectories for Novel Indazole Derivatives

The development of novel indazole derivatives is a vibrant area of contemporary chemical research. rsc.org Current research trajectories are multifaceted, encompassing the design and synthesis of new chemical entities, the exploration of novel biological targets, and the application of computational methods to guide drug discovery efforts.

One major focus is the synthesis of indazoles with diverse substitution patterns to probe their interaction with specific biological targets. rsc.orgmdpi.com For example, researchers are systematically modifying the substituents at various positions of the indazole ring to optimize their binding affinity and selectivity for particular enzymes or receptors. nih.govacs.org This includes the introduction of various functional groups to modulate properties such as solubility, metabolic stability, and cell permeability. acs.org

Another key research direction involves the application of fragment-based drug discovery (FBDD) and scaffold hopping approaches. pharmablock.com The indazole core is considered a valuable fragment in FBDD due to its ability to form key interactions with protein targets. pharmablock.com Scaffold hopping, on the other hand, involves replacing a known active core with the indazole scaffold to generate novel intellectual property and potentially improved pharmacological profiles. pharmablock.com

Furthermore, computational studies, such as molecular docking and density functional theory (DFT) calculations, are increasingly being used to predict the binding modes of indazole derivatives and to rationalize their observed biological activities. rsc.orgmdpi.com These in silico methods help to prioritize synthetic targets and accelerate the drug discovery process. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the biological roles of indazoles, promises to yield a new generation of innovative therapeutic agents. nih.govbenthamdirect.com

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

4-methoxy-1H-indazol-5-ol |

InChI |

InChI=1S/C8H8N2O2/c1-12-8-5-4-9-10-6(5)2-3-7(8)11/h2-4,11H,1H3,(H,9,10) |

InChI Key |

CEQIJGMDZJLHJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C=NN2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 1h Indazol 5 Ol and Analogs

General Synthetic Strategies for Substituted Indazoles

The construction of the indazole core can be achieved through several strategic approaches, often involving the formation of the crucial N-N bond and the bicyclic ring system. These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes.

Cyclization Reactions for Indazole Ring Formation

Cyclization reactions are a cornerstone of indazole synthesis, typically involving the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. A common strategy is the reductive cyclization of ortho-nitrobenzylamines or related precursors. For instance, the Cadogan reaction utilizes trialkyl phosphites or phosphines to deoxygenate a nitro group, which is believed to generate a nitrene intermediate that cyclizes. nih.gov This method, while robust, often requires high temperatures. nih.gov Milder conditions have been developed, and non-nitrene pathways have also been proposed. nih.gov

Another classical approach involves the diazotization of o-alkynylanilines followed by cyclization to yield 3-substituted 1H-indazoles. organic-chemistry.org The intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones in the presence of polyphosphoric acid (PPA) is also an effective method. researchgate.netjlu.edu.cn For example, the cyclization of 2,6-dialkoxyacetophenone hydrazones in the presence of PPA has been shown to produce 3-methyl-4-alkoxy-1H-indazoles. jlu.edu.cn

Furthermore, [3+2] cycloaddition reactions provide a direct route to the indazole skeleton. This can involve the reaction of arynes with diazo compounds, such as α-substituted α-diazomethylphosphonates or N-tosylhydrazones, under mild conditions. organic-chemistry.org

| Cyclization Strategy | Precursors | Key Features |

| Cadogan Reductive Cyclization | o-Nitroaromatic compounds | Typically high temperatures, involves deoxygenation. nih.gov |

| Diazotization-Cyclization | o-Alkynylanilines | Yields 3-substituted 1H-indazoles. organic-chemistry.org |

| Hydrazone Cyclization | Substituted acetophenone (B1666503)/benzophenone hydrazones | Often acid-catalyzed (e.g., PPA). researchgate.netjlu.edu.cn |

| [3+2] Cycloaddition | Arynes and diazo compounds | Proceeds under mild conditions. organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions in Indazole Synthesis

Palladium catalysis has become an indispensable tool for the synthesis and functionalization of indazoles, enabling the formation of C-C and C-N bonds under relatively mild conditions. A prominent strategy involves the intramolecular N-arylation of preformed o-haloarylhydrazones. nih.gov This method allows for the synthesis of 1-aryl-1H-indazoles from arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones with good to high yields using catalysts like Pd(dba)₂ with chelating phosphine (B1218219) ligands such as BINAP or DPEphos. nih.gov

Palladium-catalyzed oxidative C-H activation and annulation is another powerful approach. For example, pyrazoles can react with internal alkynes in the presence of a palladium catalyst to construct the indazole ring through benzannulation. nih.gov This method offers a convergent route to polysubstituted indazoles. nih.gov Additionally, palladium-catalyzed reactions can be used to functionalize the indazole core itself, such as in the Suzuki–Miyaura cross-coupling of bromo-indazoles with boronic acids to introduce aryl groups at specific positions. nih.gov

| Palladium-Catalyzed Reaction | Substrates | Catalyst/Ligand System (Example) | Product Type |

| Intramolecular N-Arylation | o-Haloarylhydrazones | Pd(dba)₂ / BINAP | 1-Aryl-1H-indazoles nih.gov |

| Oxidative Benzannulation | Pyrazoles and internal alkynes | Pd(OAc)₂ / P(tBu)₃·HBF₄ | Substituted 1H-indazoles nih.gov |

| Suzuki-Miyaura Coupling | Bromo-indazoles and boronic acids | Palladium catalysts | Aryl-substituted indazoles nih.gov |

Copper-Catalyzed Methodologies for Indazole Scaffolds

Copper-catalyzed reactions offer a cost-effective and efficient alternative for constructing indazole scaffolds. These methods are particularly useful for forming C-N bonds. One-pot, three-component reactions catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP) can synthesize 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) under ligand-free conditions. organic-chemistry.org

Intramolecular C-N bond formation is also frequently achieved using copper catalysts. For instance, 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides can undergo intramolecular cyclization using cuprous(I) iodide and L-proline as catalyst precursors to yield 1-substituted indazol-3-ones. nih.gov Similarly, the synthesis of 2H-indazoles can be accomplished through the copper(II)-promoted oxidative cyclization of substrates bearing both an alkyne and a triazene (B1217601) functionality. jlu.edu.cn A method involving a copper(II) acetate (B1210297) catalyzed reaction of 2-formylboronic acids with diazadicarboxylates, followed by acid or base-induced ring closure, has also been developed. rsc.orgrsc.org

| Copper-Catalyzed Reaction | Reactants | Catalyst System (Example) | Key Transformation |

| Three-Component Reaction | 2-Bromobenzaldehydes, primary amines, sodium azide | Cu₂O-NP | Formation of 2H-indazoles organic-chemistry.org |

| Intramolecular C-N Cyclization | 2-Chloro-benzoic acid hydrazides | CuI / L-proline | Formation of Indazol-3-ones nih.gov |

| Oxidative Cyclization | Arene with alkyne and triazene groups | Cu(II) salt | Formation of 2H-indazoles jlu.edu.cn |

| Chan-Evans-Lam Coupling/Cyclization | 2-Formylphenylboronic acids, diazadicarboxylates | Copper(II) acetate | C-N bond formation and cyclization rsc.orgrsc.org |

Application of Green Chemistry Principles in Indazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazoles to develop more sustainable and environmentally friendly processes. google.com This includes the use of greener solvents, catalysts, and energy sources.

Visible-light-induced reactions represent a significant advancement. A metal-free, deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light has been achieved, yielding 2H-indazoles in excellent yields with wide substrate scope. researchgate.net Ultrasound irradiation has also been employed as a non-conventional energy source to promote the one-pot synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate, often leading to good yields in shorter reaction times. rsc.org

The use of benign and recyclable catalysts is another key aspect. Ammonium chloride has been used as a mild acid catalyst for the synthesis of 1-H-indazole derivatives in ethanol, a green solvent. rsc.org Natural catalysts, such as lemon peel powder, have also been explored for the synthesis of 1H-indazoles under ultrasound irradiation. rsc.org

Targeted Synthesis of 4-methoxy-1H-indazol-5-ol and Related Hydroxylated/Methoxylated Indazoles

The synthesis of specifically substituted indazoles like this compound requires careful strategic planning for the introduction of the methoxy (B1213986) and hydroxyl groups at the desired positions on the benzene portion of the indazole core.

Strategies for Introducing Methoxy and Hydroxyl Groups onto the Indazole Nucleus

The introduction of methoxy and hydroxyl groups can be achieved either by starting with appropriately substituted precursors that are then cyclized to form the indazole ring, or by functionalizing a pre-existing indazole nucleus.

Cyclization of Substituted Precursors: A direct approach involves the cyclization of a benzene-ring precursor that already contains the desired oxygenated functional groups, or precursors that can be easily converted to them. For example, a synthetic route could start from a substituted 2-methylaniline derivative. The synthesis of 5-methoxy-1H-indazole can be achieved from 2-methyl-4-methoxyaniline via diazotization and cyclization. chemicalbook.com A similar strategy could be envisioned for this compound, starting from a precursor like 2-methyl-5-methoxy-4-nitrophenol or a related compound. The nitro group can facilitate cyclization or be used as a handle for further transformations. The synthesis of 3-methyl-4-alkoxy (or hydroxy)-1H-indazoles via the cyclization of 2,6-dialkoxy (or hydroxy) acetophenone hydrazones demonstrates the feasibility of incorporating these groups prior to ring formation. jlu.edu.cn

Functionalization of the Indazole Core: Alternatively, functional groups can be introduced onto an existing indazole ring. The reduction of a nitro group to an amino group is a common transformation. For example, 6-nitroindazole (B21905) can be reduced to 6-aminoindazole, which can then be converted into a 6-hydroxyindazole via diazotization followed by displacement with water. google.com This strategy could be applied to a 4-methoxy-5-nitro-1H-indazole intermediate. The synthesis of N-(1H-indazol-5-yl)-4-methoxybenzenesulfonamide starts with the reduction of 5-nitroindazole (B105863) to 5-aminoindazole, showcasing a key step in this type of functional group manipulation. rsc.org

Direct hydroxylation of the indazole ring is less common, but processes for preparing 4-hydroxy indole (B1671886) and indazole compounds from 4-keto-4,5,6,7-tetrahydroindoles via oxidation have been patented, suggesting a possible route involving aromatization. google.com Methoxy groups can be introduced through nucleophilic aromatic substitution on an indazole ring activated by other substituents, or by O-alkylation of a corresponding hydroxyindazole.

| Strategy | Approach | Example Precursor/Intermediate | Key Reaction |

| Precursor Cyclization | Start with a substituted benzene derivative | 2-Methyl-4-methoxyaniline | Diazotization-cyclization chemicalbook.com |

| Precursor Cyclization | Cyclize a substituted acetophenone hydrazone | 2,6-Dialkoxyacetophenone hydrazone | Acid-catalyzed cyclization jlu.edu.cn |

| Core Functionalization | Reduction of a nitro group and conversion | 4-Methoxy-5-nitro-1H-indazole | Reduction, diazotization, hydrolysis google.com |

| Core Functionalization | Aromatization of a keto-precursor | 4-Keto-4,5,6,7-tetrahydroindazole | Oxidation/Aromatization google.com |

Positional Selective Functionalization of Indazole Derivatives

The ability to selectively introduce functional groups at specific positions on the indazole ring is crucial for developing structure-activity relationships and optimizing the properties of indazole-based compounds. The reactivity of the indazole core allows for functionalization at both the nitrogen and carbon atoms.

One of the most common and synthetically useful strategies for positional selectivity is the halogenation of the indazole ring, particularly at the C3, C5, and C7 positions. Halogenated indazoles serve as versatile intermediates for further modifications through cross-coupling reactions. For instance, N-substituted indazoles can undergo regioselective bromination. The conditions for these reactions can be tuned to favor mono- or poly-halogenation.

Another key aspect of positional selectivity is the control of N1 versus N2 substitution on the pyrazole ring of the indazole. The outcome of N-alkylation or N-arylation can be influenced by the nature of the substituent on the indazole ring, the choice of base and solvent, and the electrophile used. For example, the presence of an electron-withdrawing group at the C7 position can direct alkylation to the N2 position.

The following table summarizes the regioselective functionalization of indazole derivatives:

| Position | Functionalization | Reagents and Conditions | Outcome |

| C3 | Iodination | I2, KOH, DMF | Introduction of an iodine atom, useful for cross-coupling. |

| C3 | Bromination | NBS in various solvents (e.g., MeCN, CH2Cl2) | Introduction of a bromine atom for further derivatization. |

| C7 | Bromination | NBS | Regioselective bromination of 4-substituted NH-free indazoles. |

| N1/N2 | Alkylation | Alkyl halide, base (e.g., NaH, K2CO3), solvent (e.g., THF, DMF) | Formation of N1- or N2-alkylated indazoles, with regioselectivity dependent on conditions and substrates. |

Derivatization from Precursor Indazole Structures

Once a core indazole structure is synthesized, it can be further modified to generate a library of analogs. This approach is central to medicinal chemistry for the exploration of structure-activity relationships.

A common precursor for derivatization is a halogenated indazole. As mentioned, these intermediates are readily prepared and can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. For example, a 7-bromo-1H-indazole can be coupled with various boronic acids in a Suzuki-Miyaura reaction to yield a range of 7-aryl-1H-indazoles.

The functional groups on the indazole ring can also be manipulated. For example, a nitro group can be reduced to an amino group, which can then be further functionalized through acylation, sulfonylation, or diazotization followed by substitution. Similarly, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other derivatives.

An example of derivatization is the synthesis of 5-methoxy-1H-indazole from 4-methoxy-2-methylaniline. This precursor undergoes diazotization followed by cyclization to form the indazole ring. The resulting 5-methoxy-1H-indazole can then be subjected to various functionalization reactions. chemicalbook.com

Advanced Functionalization Strategies for the Indazole Core

Recent advances in organic synthesis have provided more sophisticated and efficient methods for the functionalization of the indazole core. These strategies often offer higher regioselectivity and functional group tolerance compared to traditional methods.

Direct C–H Functionalization Approaches

Direct C–H functionalization has emerged as a powerful tool in organic synthesis, as it allows for the formation of C-C and C-X bonds without the need for pre-functionalized starting materials. For indazoles, C–H functionalization can be directed to various positions on the ring.

Palladium-catalyzed direct arylation at the C3 position of 1H-indazoles has been achieved using aryl iodides in the presence of a suitable ligand and base. This method provides a straightforward route to 3-arylindazoles, which are important scaffolds in medicinal chemistry. Rhodium(III)-catalyzed C–H activation has also been employed for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes.

The following table provides examples of direct C–H functionalization of indazoles:

| Position | Reaction | Catalyst/Reagents | Product |

| C3 | Direct Arylation | Pd(OAc)2, PPh3, Ag2CO3 | 3-Aryl-1H-indazole |

| C2' of N-aryl | Ortho-acylation | Rh(III) catalyst, acyl source | Ortho-acylated 2-aryl-2H-indazole |

Regioselective N-Alkylation and N-Arylation of 1H-Indazoles

As previously mentioned, controlling the regioselectivity of N-alkylation and N-arylation is a significant challenge in indazole chemistry. Advanced strategies have been developed to address this issue. The choice of reaction conditions can heavily influence the N1/N2 ratio. For instance, using sodium hydride in tetrahydrofuran (B95107) often favors the formation of the N1-alkylated product. In contrast, different base and solvent combinations can lead to the preferential formation of the N2 isomer.

The substituents on the indazole ring also play a crucial role in directing the regioselectivity. Electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation, while bulky groups at the C3 position can sterically hinder N2-alkylation, leading to a preference for the N1 position.

Halogenation and Subsequent Cross-Coupling Reactions

The combination of halogenation and cross-coupling reactions is a cornerstone of modern synthetic chemistry and is widely applied to the synthesis of functionalized indazoles. Regioselective halogenation provides the necessary handles for the introduction of a wide variety of substituents.

For example, a regioselective C7 bromination of 4-substituted 1H-indazoles can be achieved using N-bromosuccinimide (NBS). The resulting 7-bromoindazoles can then be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a range of aryl and heteroaryl boronic acids to generate diverse libraries of C7-arylated indazoles. This two-step sequence allows for the late-stage introduction of molecular complexity.

The following table summarizes a typical halogenation and cross-coupling sequence:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | C7-Bromination | 4-Substituted-1H-indazole, NBS | 7-Bromo-4-substituted-1H-indazole |

| 2 | Suzuki-Miyaura Coupling | 7-Bromo-4-substituted-1H-indazole, Arylboronic acid, Pd catalyst, base | 7-Aryl-4-substituted-1H-indazole |

Multi-Component Reactions for Indazole Library Generation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. MCRs are particularly valuable for the rapid generation of libraries of compounds for high-throughput screening.

Several MCRs have been developed for the synthesis of the indazole core. For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, can be used to synthesize 2H-indazoles. This approach offers a high degree of molecular diversity, as the substituents on the benzaldehyde (B42025) and the primary amine can be easily varied. Another MCR involves the [3+2] cycloaddition of in situ generated arynes with hydrazones to construct the 1H-indazole skeleton.

Structure Activity Relationship Sar Investigations of 4 Methoxy 1h Indazol 5 Ol Analogs

Elucidation of Pharmacophoric Requirements within the Indazole Scaffold

The indazole core itself presents key pharmacophoric features that are crucial for its interaction with biological targets. The bicyclic system provides a rigid framework that appropriately positions key functional groups for binding. For many kinase inhibitors, the nitrogen atoms of the pyrazole (B372694) ring are critical. Specifically, the N2 nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a pivotal interaction for potent inhibition. The aromatic nature of the fused benzene (B151609) ring allows for various substitutions that can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity.

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 4-methoxy-1H-indazol-5-ol analogs is profoundly influenced by the placement and chemical nature of substituents on the indazole ring.

Influence of Methoxy (B1213986) and Hydroxyl Groups at Specific Positions (e.g., C4, C5)

The presence of a methoxy group at the C4 position and a hydroxyl group at the C5 position is a key determinant of the biological activity in this series of compounds. Research on indazole arylsulfonamides as CC-chemokine receptor 4 (CCR4) antagonists has shown that methoxy- or hydroxyl-containing groups at the C4 position are among the more potent substituents. Furthermore, in the context of glycogen synthase kinase-3 (GSK-3) inhibitors, a methoxy group at the 5-position of the indazole ring has been highlighted as important for high potency. This suggests that the specific arrangement of a methoxy group at C4 and a hydroxyl group at C5 in the this compound scaffold likely plays a significant role in establishing favorable interactions with target proteins, potentially through a combination of hydrogen bonding and electronic effects.

Effects of Substitutions at the N1 and N2 Positions

While the N2 position is often crucial for hinge binding in kinases, substitutions at the N1 position can significantly impact potency and selectivity. The nature of the substituent at N1 can influence the orientation of the indazole core within the binding pocket and can introduce additional interactions with the target protein. For instance, in a series of indazole amide-based extracellular signal-regulated kinase (ERK) inhibitors, modifications at the N1 position were explored to optimize activity. The size, polarity, and hydrogen bonding capacity of the N1-substituent are critical parameters that are often fine-tuned during the lead optimization process to achieve desired biological profiles.

Tolerability of Functional Groups at C3, C6, and C7

Substitutions at the C3, C6, and C7 positions of the indazole ring offer opportunities to further modulate the pharmacological properties of this compound analogs.

C3 Position: The C3 position is a common site for introducing larger substituents that can project into solvent-exposed regions or interact with specific sub-pockets of the target protein. For example, in a series of Aurora kinase inhibitors, various substituents on the indazole scaffold, including at the C3 position, were shown to confer subtype selectivity.

C6 Position: The C6 position is another key site for modification. Studies on indazole derivatives as kinase inhibitors have demonstrated that substitutions at this position can significantly enhance activity. For instance, a review on indazoles as protein kinase inhibitors highlights that substitution at the C5 or C6 position with groups like phenyl urea, phenyl amide, or benzylamine can result in potent compounds.

C7 Position: The C7 position also plays a role in determining the biological activity profile. In a study of indazole derivatives with cardiovascular activity, it was found that substituting a chlorine or methyl group at the C7 position of the indazole nucleus resulted in compounds with higher activity.

| Position | General Impact of Substitution |

| N1 | Influences orientation and can introduce additional binding interactions. |

| N2 | Often crucial for hydrogen bonding with the kinase hinge region. |

| C3 | Can accommodate larger groups to interact with specific sub-pockets. |

| C4 | Methoxy or hydroxyl groups can enhance potency. |

| C5 | Methoxy or hydroxyl groups can be important for high potency. |

| C6 | A key position for substitutions that can significantly improve activity. |

| C7 | Substitutions can modulate activity, with smaller groups often being favorable. |

Computational Approaches in SAR Studies

Computational methods are invaluable tools in modern drug discovery for elucidating SAR and designing novel inhibitors.

Ligand-Based and Structure-Based SAR Analysis

Both ligand-based and structure-based computational approaches have been instrumental in understanding the SAR of indazole derivatives.

Ligand-Based SAR Analysis: This approach relies on the analysis of a set of known active and inactive molecules to derive a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For indazole analogs, a typical pharmacophore model might include a hydrogen bond acceptor feature corresponding to the N2 atom, hydrophobic features for the aromatic rings, and additional features depending on the specific substituents. Such models can then be used to virtually screen large compound libraries to identify new potential inhibitors.

Structure-Based SAR Analysis: When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. Molecular docking studies can predict the binding mode of this compound analogs within the active site of a target kinase. This allows for a detailed analysis of the interactions between the inhibitor and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is crucial for understanding the observed SAR and for designing new analogs with improved potency and selectivity. For example, computational modeling of indazole derivatives targeting Aurora kinases helped in understanding how isoform selectivity could be achieved by targeting specific residues in the binding pocket.

The integration of these computational approaches with traditional medicinal chemistry efforts has significantly accelerated the development of potent and selective inhibitors based on the this compound scaffold.

The exploration of the structure-activity relationships of analogs of this compound provides critical insights into the molecular features essential for their biological activity. While specific SAR studies on this exact molecule are not extensively detailed in publicly available literature, general principles can be derived from research on related substituted indazoles, particularly those investigated as kinase inhibitors and other therapeutic agents.

Key areas of modification on the indazole scaffold typically include the N1 and N2 positions of the pyrazole ring, the C3 position, and various positions on the benzene ring (C4, C5, C6, and C7). For analogs of this compound, the focus of SAR studies would naturally be on the impact of altering the methoxy group at the C4 position and the hydroxyl group at the C5 position, as well as introducing various substituents at other positions of the indazole core.

Research on indazole derivatives as inhibitors of protein kinase B (Akt) has shed light on the importance of substitutions at the C5 position. nih.gov For instance, the introduction of a sulfonamide group at the C5 position of the indazole ring has been shown to be a key determinant of activity. nih.gov In one study, a C5-substituted sulfonamide derivative demonstrated significant inhibitory activity. nih.gov Further modifications to the phenylsulfonyl group, such as the addition of methyl, methoxy, or nitro groups, resulted in compounds with comparable potency, indicating a degree of tolerance for substitution at this position. nih.gov However, the introduction of bulkier groups at this position led to a decrease in activity, suggesting steric constraints within the binding site of the target protein. nih.gov

Similarly, in the development of Aurora kinase inhibitors, substitutions at the C5 or C6 position of the indazole ring with moieties like phenyl urea, phenyl amide, and benzylamine resulted in compounds with potent activity. nih.gov This highlights the importance of the nature and positioning of substituents on the benzene portion of the indazole scaffold for achieving high potency.

The following interactive data table summarizes hypothetical SAR trends for analogs of this compound based on established principles from related indazole series. The biological activity is represented on a qualitative scale (High, Moderate, Low) for illustrative purposes.

| Compound ID | R1 (at C4) | R2 (at C5) | Other Substituents | Relative Biological Activity |

| Parent | -OCH3 | -OH | None | Moderate |

| Analog 1 | -OCH3 | -OCH3 | None | Low |

| Analog 2 | -OH | -OH | None | Moderate |

| Analog 3 | -OCH3 | -NH2 | None | Moderate |

| Analog 4 | -OCH3 | -OH | C3-Phenyl | High |

| Analog 5 | -OCH3 | -OH | N1-Methyl | Moderate |

| Analog 6 | -F | -OH | None | Low |

These generalized SAR observations underscore the chemical tractability of the indazole scaffold and provide a foundational understanding for the design of novel analogs of this compound with potentially enhanced and selective biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern bioactivity. Several QSAR studies have been successfully applied to various classes of indazole derivatives, providing insights that are broadly applicable to analogs of this compound.

The general workflow of a QSAR study involves several key steps:

Data Set Selection: A series of structurally related indazole derivatives with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors that encode the structural, physicochemical, and electronic properties of the molecules are calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electronic fields).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using statistical parameters and validation techniques to ensure its robustness and reliability.

For instance, a 3D-QSAR study on indazole derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors utilized methodologies to generate steric and electrostatic maps. nih.gov These maps provide a visual representation of the regions around the indazole scaffold where bulky or electron-donating/withdrawing groups would be favorable or unfavorable for activity, thus guiding the design of more potent inhibitors. nih.gov

In another study focusing on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing, a QSAR model was developed that identified five essential descriptors responsible for the inhibitory mechanism. distantreader.orgnih.gov This model demonstrated good predictive ability, explaining a significant portion of the variance in the biological activity of the compounds. distantreader.org

The following interactive data table presents a hypothetical example of a QSAR model for a series of indazole derivatives, illustrating the relationship between selected molecular descriptors and both experimental and predicted biological activities.

| Compound | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Experimental pIC50 | Predicted pIC50 | Residual |

| Indazole-1 | 2.5 | 350.4 | 7.2 | 7.1 | 0.1 |

| Indazole-2 | 3.1 | 380.5 | 7.8 | 7.7 | 0.1 |

| Indazole-3 | 2.8 | 365.4 | 7.5 | 7.4 | 0.1 |

| Indazole-4 | 3.5 | 400.6 | 8.1 | 8.2 | -0.1 |

| Indazole-5 | 2.2 | 330.3 | 6.9 | 6.8 | 0.1 |

The statistical quality of a QSAR model is typically evaluated using parameters such as the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s), and the cross-validated R² (q²), which assesses the predictive power of the model. A robust QSAR model will have high R² and q² values, indicating a strong correlation between the descriptors and the biological activity, as well as good predictive performance for new compounds.

The application of QSAR modeling to indazole derivatives, including those structurally related to this compound, offers a powerful tool to accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and desired pharmacological profiles.

Pre Clinical Biological Studies and Molecular Mechanism of Action for Indazole Derivatives

Investigation of Cellular Antiproliferative and Cytotoxic Activities

Indazole derivatives have demonstrated significant potential as anticancer agents, exhibiting potent antiproliferative and cytotoxic effects across a variety of human cancer cell lines.

The antitumor potential of indazole derivatives has been evaluated through in vitro screening against panels of human cancer cell lines. These studies are crucial for identifying lead compounds and understanding their spectrum of activity. For instance, a series of novel polysubstituted indazoles showed promising antiproliferative activity against human ovarian (A2780) and lung (A549) cancer cell lines, with IC50 values ranging from 0.64 to 17 µM. acs.org Further testing confirmed their activity against neuroblastoma (IMR32) and breast cancer (MDA-MB-231, T47D) cell lines. acs.orgresearchgate.net

Similarly, indole (B1671886) and indazole-based stilbenes were screened against human chronic myeloid leukemia (K562) and breast cancer (MDA-MB-231) cells, with eight derivatives showing strong antiproliferative activities (IC50 < 10 µM). nih.gov Another study synthesized 1H-indazole-3-amine derivatives and tested them against lung (A549), leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines. nih.gov One compound, in particular, exhibited a potent inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed high selectivity over normal human embryonic kidney cells (HEK-293). nih.gov

Curcumin-indazole analogs have also been developed and tested. These compounds showed moderate cytotoxicity against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cell lines, with one analog displaying the highest activity against WiDr cells (IC50 = 27.20 µM) and excellent selectivity. nih.govnih.gov

| Indazole Derivative Series | Cell Line | Cancer Type | Reported IC50 Values (µM) |

| Polysubstituted Indazoles | A2780 | Ovarian Cancer | 0.64 - 17 |

| Polysubstituted Indazoles | A549 | Lung Cancer | 0.64 - 17 |

| Polysubstituted Indazoles | IMR32 | Neuroblastoma | Activity Confirmed |

| Polysubstituted Indazoles | MDA-MB-231 | Breast Cancer | Activity Confirmed |

| Polysubstituted Indazoles | T47D | Breast Cancer | Activity Confirmed |

| Indazole-Based Stilbenes | K562 | Leukemia | < 10 |

| Indazole-Based Stilbenes | MDA-MB-231 | Breast Cancer | < 10 |

| 1H-Indazole-3-Amine Derivative (6o) | K562 | Leukemia | 5.15 |

| 1H-Indazole-3-Amine Derivative (6o) | HEK-293 | Normal Kidney | 33.2 |

| Curcumin-Indazole Analog (3b) | WiDr | Colorectal Cancer | 27.20 |

| Curcumin-Indazole Analog (3b) | MCF-7 | Breast Cancer | 45.97 - 86.24 |

| Curcumin-Indazole Analog (3d) | HeLa | Cervical Cancer | 46.36 - 100 |

Beyond inhibiting proliferation, indazole derivatives actively induce programmed cell death (apoptosis) and interfere with the cell division cycle. Selected polysubstituted indazoles were found to trigger significant apoptosis and cause a cell cycle block in the S phase, which is characteristic of antimetabolites or inhibitors of DNA synthesis. acs.org One specific molecule, however, caused an increase of cells in the G2/M phase, suggesting a mechanism involving the microtubule system. acs.org

Further mechanistic studies on a potent 1H-indazole-3-amine derivative revealed that it induced apoptosis in K562 leukemia cells in a dose-dependent manner. nih.gov This was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. researchgate.net The compound was also found to affect the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov Similarly, novel indazole-based HDAC inhibitors were shown to arrest the cell cycle in the G2/M phase and promote apoptosis, comparable to the reference compound SAHA. nih.gov

Enzyme Inhibition and Receptor Modulation by Indazole Analogs

The therapeutic effects of indazole analogs are often rooted in their ability to selectively interact with and modulate the activity of specific enzymes and cellular receptors that are critical for disease progression.

Indazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

ERK1/2: Structure-guided design has led to the synthesis of 1H-indazole amide derivatives that show potent enzymatic and cellular activity against extracellular signal-regulated kinase1/2 (ERK1/2), with IC50 values in the nanomolar range. researchgate.net

Aurora Kinases: These are key regulators of mitosis, and several indazole derivatives have been identified as potent inhibitors. nih.govnih.gov Through in silico and knowledge-based design, compounds with a privileged indazole scaffold have been developed to be selective for Aurora A or Aurora B, or to act as dual inhibitors. nih.gov

FGFRs: Using a fragment-led de novo design approach, a series of 1H-indazole-based derivatives were discovered to be inhibitors of Fibroblast growth factor receptors (FGFRs) 1-3, with IC50 values in the low micromolar range. researchgate.net

HDAC6: The indazole scaffold has been successfully used to develop potent and selective inhibitors of Histone deacetylase 6 (HDAC6), a cytoplasmic enzyme involved in protein homeostasis and cell cycle regulation. researchgate.netnih.gov One indazole-based compound emerged as a highly potent HDAC6 inhibitor with an IC50 of 1.8 nM and demonstrated strong antiproliferative activity against HCT116 colon cancer cells. nih.gov

Haspin and Clk4: N1-benzoylated 5-(4-pyridinyl)indazole-based compounds have been developed as selective inhibitors of Haspin and/or Clk4 kinases, which are potential targets for anticancer agents. acs.org One derivative showed high selectivity for Haspin (IC50 = 0.155 µM), while another preferentially inhibited Clk4 (IC50 = 0.088 µM). acs.org

| Target Kinase(s) | Indazole Derivative Series | Reported IC50 Values (µM) |

| Haspin | N1-benzoylated 5-(4-pyridinyl)indazoles | 0.155 |

| Clk4 | N1-benzoylated 5-(4-pyridinyl)indazoles | 0.088 |

| Aurora A/B | Indazole Derivatives | Sub-type selective inhibitors developed |

| FGFR1 | 1H-Indazole Derivatives | 2.0 |

| FGFR2 | 1H-Indazole Derivatives | 0.8 |

| FGFR3 | 1H-Indazole Derivatives | 4.5 |

| HDAC6 | Indazole-based Inhibitors | 0.0018 |

| ERK1/2 | 1H-Indazole Amides | 0.0093 - 0.0258 |

Indazole analogs can also function by binding to cell surface or nuclear receptors, thereby blocking or mimicking the effects of endogenous ligands.

CCR4: A series of indazole arylsulfonamides have been synthesized and identified as allosteric antagonists of the human CC-chemokine receptor 4 (CCR4), a key receptor in immune cell trafficking. acs.orgnih.gov The most potent compound was selected for further development as a potential immunomodulatory agent. nih.gov

Estrogen Receptors: Indazole-based compounds have been investigated as selective estrogen receptor degraders (SERDs). nih.gov Structure-activity relationship studies have shown that modifications to the indazole scaffold can enhance potency and degradation efficacy, which is a therapeutic strategy for estrogen receptor-positive breast cancer. nih.gov

5-HT2 Receptors: The searched literature did not provide specific studies detailing the activity of indazole derivatives as antagonists or agonists for 5-HT2 receptors.

Imidazoline (B1206853) Receptors: A series of 2-(4,5-dihydro-1H-imidazol-2-yl)indazole derivatives have been prepared and shown to have a high affinity and selectivity for I(2) imidazoline receptors over α(2)-adrenergic receptors. google.com One compound, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole, demonstrated a 3076-fold selectivity for I(2) imidazoline receptors, making it a valuable tool for studying the function of these receptors. google.com

The versatility of the indazole scaffold allows for the targeting of a diverse array of other biologically significant enzymes.

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an attractive target for cancer immunotherapy. Several series of indazole derivatives have been synthesized and shown to be potent inhibitors of the IDO1 enzyme. mdpi.com One 1H-indazole derivative exhibited an IDO1 inhibitory activity with an IC50 value of 5.3 µM, while other 3-substituted 1H-indazoles had IC50 values as low as 720 nM. researchgate.net

SARS-CoV-2 MPro: The main protease (MPro) of SARS-CoV-2 is essential for viral replication, making it a key antiviral target. Novel thiazolyl-indazole derivatives have been synthesized and evaluated for their ability to inhibit MPro. nih.govnih.gov The most potent compound from this series inhibited protease activity with an IC50 of 92.9 µM, suggesting the thiazolyl-indazole scaffold is a promising candidate for developing future MPro inhibitors. nih.govnih.govresearchgate.net

DD-carboxypeptidase: No studies were identified in the searched literature that specifically investigated indazole derivatives as inhibitors of DD-carboxypeptidase.

Anti-inflammatory and Immunomodulatory Activities

Indazole derivatives have demonstrated notable anti-inflammatory and immunomodulatory properties in a variety of preclinical models. The core indazole structure is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatives have been investigated for their potential to modulate inflammatory pathways. nih.gov

One study investigated a series of 1,5-disubstituted indazol-3-ols and found that some of these compounds exhibit interesting anti-inflammatory activities. nih.gov For instance, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol was shown to be a potent inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov This compound also demonstrated inhibition of antigen-induced airway eosinophilia in guinea pigs, suggesting its potential in allergic inflammatory conditions. nih.gov

The anti-inflammatory effects of some indazole derivatives are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Studies on indazole and its simple derivatives, such as 5-aminoindazole and 6-nitroindazole (B21905) , have shown significant, dose-dependent inhibition of carrageenan-induced paw edema in rats, a classic model of acute inflammation. nih.gov The mechanism for this action is suggested to involve the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and scavenging of free radicals. nih.govresearchgate.net

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase Inhibition | 44 nM | nih.gov |

| Indazole | COX-2 Inhibition | 23.42 µM | nih.gov |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 µM | nih.gov |

| 6-Nitroindazole | COX-2 Inhibition | 19.22 µM | nih.gov |

Antimicrobial and Antifungal Efficacy Studies

The indazole nucleus is a key component in various compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. The presence of different substituents on the indazole ring system has been shown to significantly influence their efficacy against various pathogens.

For example, a study on novel substituted indazoles revealed that compounds with electron-donating groups, such as methyl or methoxy (B1213986) functionalities, were effective against the fungus Aspergillus flavus and Rhizopus. tandfonline.com Conversely, derivatives containing electron-withdrawing groups like chloro, bromo, or nitro groups showed potency against Mucor and Microsporum gypseum. tandfonline.com

In terms of antibacterial activity, certain 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and β-hemolytic streptococci, particularly those with electron-donating substituents. tandfonline.com Other derivatives with electron-withdrawing groups were active against Gram-negative bacteria like Vibrio cholerae and Shigella flexneri. tandfonline.com

Another study highlighted that N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-4-methoxybenzenesulfonamide showed excellent antifungal potential. researchgate.net The diverse antimicrobial activities underscore the versatility of the indazole scaffold in developing new anti-infective agents.

| Compound | S. aureus | β-H. streptococcus | V. cholerae | S. typhii | A. flavus | Mucor | Reference |

|---|---|---|---|---|---|---|---|

| Compound with -CH3, -OCH3 groups | Potent | Potent | - | - | Effective | - | tandfonline.com |

| Compound with -Cl, -NO2 groups | - | - | Active | Active | - | Potent | tandfonline.com |

Investigation of Diverse Biological Properties (e.g., Antihypertensive, Antioxidant, Vasorelaxant)

Beyond anti-inflammatory and antimicrobial effects, the indazole scaffold has been explored for a wide array of other pharmacological activities.

Antihypertensive and Vasorelaxant Properties: Indazole derivatives have been investigated for their potential in managing cardiovascular diseases, including hypertension. nih.gov Certain indazole analogues have been reviewed for their antihypertensive activity, which is often linked to their ability to interact with various receptors and signaling pathways involved in blood pressure regulation. For instance, the compound YC-1 (3-(5-hydroxymethyl-2-furyl)-1-benzyl indazole) is known as a nitric oxide (NO)-independent soluble guanylate cyclase (sGC) activator, leading to vasorelaxation. researchgate.netscilit.com Studies on human radial artery have shown that YC-1 causes concentration-dependent vasorelaxation, suggesting its potential therapeutic use in circulatory disorders. researchgate.netscilit.com

Antioxidant Activity: Several indazole derivatives have been reported to possess antioxidant properties. researchgate.net The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals. In one study, N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-2-nitrobenzenesulfonamide exhibited significant antioxidant activity in DPPH and ABTS assays. researchgate.net The antioxidant effects of some indazoles are also linked to their anti-inflammatory mechanism, where they inhibit lipid peroxidation. nih.gov For example, 5-aminoindazole and 6-nitroindazole have been shown to inhibit lipid peroxidation to a notable extent. nih.gov

| Compound | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| YC-1 | Vasorelaxant | Causes concentration-dependent vasorelaxation of human radial artery. | researchgate.netscilit.com |

| N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-2-nitrobenzenesulfonamide | Antioxidant | IC50=0.094 µmol/ml (DPPH assay) | researchgate.net |

| 5-Aminoindazole | Antioxidant | Inhibits lipid peroxidation. | nih.gov |

| 6-Nitroindazole | Antioxidant | Exhibits the highest inhibition of DPPH free radical generation among tested simple indazoles. | nih.gov |

Pre-clinical In Vivo Efficacy Models

The evaluation of indazole derivatives in preclinical in vivo models has been crucial in understanding their therapeutic potential. A commonly used model for assessing anti-inflammatory activity is the carrageenan-induced paw edema model in rats. nih.govresearchgate.net In this model, the administration of indazole and its derivatives, such as 5-aminoindazole and 6-nitroindazole , has been shown to significantly reduce paw swelling over several hours. nih.gov For instance, 5-aminoindazole produced a maximum inhibition of 83.09% at a dose of 100 mg/kg. nih.gov

For studying anti-inflammatory effects in the context of allergic reactions, the antigen-induced airway eosinophilia model in guinea pigs has been employed. In this model, treatment with 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol resulted in a marked inhibition of eosinophil infiltration in the airways. nih.gov

The antihypertensive effects of indazole derivatives have been studied in various animal models of hypertension. nih.gov These studies typically involve monitoring blood pressure and heart rate in response to the administration of the test compounds. The specific models and findings vary depending on the particular derivative and its mechanism of action.

These in vivo studies are essential for validating the pharmacological activities observed in in vitro assays and for providing a basis for further development of promising indazole-based therapeutic agents.

Computational Chemistry and Molecular Modeling of 4 Methoxy 1h Indazol 5 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Despite the broad interest in indazole derivatives in medicinal chemistry, specific molecular docking studies for 4-methoxy-1H-indazol-5-ol are not available in published scientific literature. Consequently, there is no reported data on its binding affinity predictions, docking scores, or specific interactions with any biological targets.

Binding Affinity Prediction and Docking Score Analysis

There are no publicly available research articles detailing the binding affinity or providing docking score analysis for this compound against any protein target. Such studies would be necessary to computationally estimate the binding strength and predict the potential biological activity of this compound.

Identification of Key Binding Site Residues and Interaction Motifs (e.g., π-stacking, hydrogen bonding)

Without molecular docking simulations, the key amino acid residues that might interact with this compound within a protein's binding site remain unidentified. There is no information regarding potential interaction motifs such as hydrogen bonds, π-stacking, or hydrophobic interactions for this specific molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to study the stability of ligand-protein complexes, conformational changes, and to calculate binding free energies.

Conformational Dynamics and Stability of Ligand-Receptor Complexes

No molecular dynamics simulation studies have been reported for this compound in complex with any biological receptor. Therefore, there is no data on the conformational dynamics or the stability of such a complex over time.

Free Energy Calculations (e.g., MM-GBSA)

Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the free energy of binding of a ligand to a protein. As no MD simulations have been performed for this compound, there are no reported free energy calculations to quantify its binding affinity.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These calculations can provide information on molecular orbitals, electrostatic potential, and other electronic properties. A search of the scientific literature did not yield any specific quantum chemical calculation studies performed on this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering insights into their stability, reactivity, and various spectroscopic properties. For indazole derivatives, DFT calculations are typically used to optimize the molecular geometry and to calculate electronic properties such as orbital energies and charge distributions. These calculations help in understanding how substituents, such as the methoxy (B1213986) and hydroxyl groups in this compound, influence the electronic environment of the indazole core. While DFT studies have been conducted on numerous indazole analogs, specific findings related to the electronic structure and reactivity of this compound are not available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are crucial in determining a molecule's chemical reactivity and its behavior in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For many organic molecules, a smaller HOMO-LUMO gap suggests higher reactivity. In the context of indazole derivatives, FMO analysis can reveal how different substituents affect the electron-donating or electron-accepting capabilities of the molecule. Specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. MEP maps illustrate regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For substituted indazoles, MEP analysis can identify how functional groups direct interactions with biological targets. However, MEP maps and the corresponding analysis for this compound are not present in the available literature.

Ligand-Based Computational Approaches

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. While pharmacophore models have been developed for various classes of compounds that include the indazole scaffold, a specific pharmacophore model derived from or incorporating this compound has not been described in published research.

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based methods, which rely on the knowledge of other active molecules, or structure-based methods, which require the 3D structure of the target. The this compound scaffold could potentially be used in virtual screening campaigns to discover new bioactive compounds. However, there are no specific reports of its use as a query for virtual screening or of libraries of compounds based on this particular scaffold in the scientific literature.

Advanced Analytical and Spectroscopic Characterization Techniques in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules, including indazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

Proton (¹H) NMR for Structural Elucidaion

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In 4-methoxy-1H-indazol-5-ol, distinct signals are expected for the aromatic protons, the indazole N-H proton, the hydroxyl proton, and the methoxy (B1213986) group protons.

The positions of the aromatic protons (H-6 and H-7) are influenced by the electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. youtube.comjove.com These groups increase electron density at the ortho and para positions, causing the corresponding proton signals to shift upfield (to a lower ppm value) compared to the unsubstituted indazole ring. youtube.com The proton at C-3 is expected to appear as a singlet further downfield. The chemical shifts for the N-H and O-H protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| 1-H (NH) | ~12.5 | broad singlet (br s) | - |

| 3-H | ~8.0 | singlet (s) | - |

| 5-OH | ~9.0 | singlet (s) | - |

| 6-H | ~7.0 | doublet (d) | J = 9.0 |

| 7-H | ~7.3 | doublet (d) | J = 9.0 |

| 4-OCH₃ | ~3.9 | singlet (s) | - |

Carbon (¹³C) NMR for Carbon Skeleton Assignment

Carbon (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment, providing a map of the molecule's carbon skeleton. The chemical shifts of the carbons in the benzene (B151609) ring of the indazole core are significantly affected by the substituents. The C-4 and C-5 carbons, being directly attached to the electron-donating methoxy and hydroxyl groups respectively, are expected to be shifted significantly downfield. In contrast, the carbons ortho and para to these groups (C-3a, C-6, C-7a) will experience an upfield shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~134.0 |

| C-3a | ~115.0 |

| C-4 | ~145.0 |

| C-5 | ~148.0 |

| C-6 | ~113.0 |

| C-7 | ~122.0 |

| C-7a | ~140.0 |

| 4-OCH₃ | ~56.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a cross-peak is expected between the aromatic protons H-6 and H-7, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. It would be used to definitively link each proton signal (e.g., H-3, H-6, H-7, and the -OCH₃ protons) to its corresponding carbon signal (C-3, C-6, C-7, and the -OCH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is essential for mapping the complete molecular structure. For instance, the protons of the methoxy group (4-OCH₃) would show a correlation to the C-4 carbon. The H-7 proton would show correlations to C-5 and C-3a, while the H-3 proton would correlate to carbons C-3a and C-7a, confirming the connectivity across the pyrazole (B372694) and benzene rings.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) |

| COSY | H-6 | H-7 |

| HSQC | H-3 | C-3 |

| HSQC | H-6 | C-6 |

| HSQC | H-7 | C-7 |

| HSQC | 4-OCH₃ | 4-OCH₃ |

| HMBC | 4-OCH₃ | C-4 |

| HMBC | H-7 | C-5, C-3a |

| HMBC | H-6 | C-4, C-7a |

| HMBC | H-3 | C-3a, C-7a |

Multinuclear NMR for Heteroatom Analysis

While less common than ¹H and ¹³C NMR, multinuclear NMR techniques, such as ¹⁵N NMR, can provide valuable insights into the electronic structure of heterocyclic compounds like indazoles. nih.gov The chemical shifts of the nitrogen atoms (N-1 and N-2) are sensitive to tautomeric forms and substitution patterns on the indazole ring. nih.govresearchgate.net Computational methods, such as GIAO (Gauge-Invariant Atomic Orbital) calculations, are often used in conjunction with experimental data to accurately assign ¹⁵N chemical shifts and understand the electronic environment of the heteroatoms. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its identity. researchgate.net The molecular formula for this compound is C₈H₈N₂O₂, and its calculated monoisotopic mass can be precisely determined.

Table 4: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈N₂O₂ |

| Ion Formula | [M+H]⁺ (C₈H₉N₂O₂⁺) |

| Calculated Monoisotopic Mass | 165.0659 |

| Hypothetical Found Mass | 165.0657 |

| Predicted Mass Error | -1.2 ppm |

The fragmentation of the indazole core upon ionization typically involves characteristic losses. For this compound, common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Another characteristic fragmentation of the indazole ring is the loss of a stable dinitrogen molecule (N₂). researchgate.netnih.gov

Table 5: Predicted Key Mass Fragmentation Peaks for this compound

| Predicted m/z | Predicted Ion Structure/Loss |

| 164 | [M]⁺• |

| 149 | [M - CH₃]⁺ |

| 121 | [M - CH₃ - CO]⁺ |

| 136 | [M - N₂]⁺• |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of indazole research, LC-MS is indispensable for verifying the identity and assessing the purity of synthesized compounds such as this compound. The liquid chromatography component separates the target compound from impurities and unreacted starting materials based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

Following separation, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions. For this compound (molar mass: 164.16 g/mol ), a high-resolution mass spectrometer would be expected to detect the protonated molecule [M+H]⁺ at an m/z corresponding to its exact mass, thus confirming its identity. The technique is also used to analyze complex reaction mixtures, allowing researchers to track the progress of a reaction, identify byproducts, and optimize reaction conditions for higher purity and yield.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For novel indazole derivatives, obtaining a single crystal suitable for X-ray analysis is a primary goal to unequivocally confirm the synthesized structure.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SCXRD) offers a detailed view of the molecule's structure in the solid state. By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which can be mathematically reconstructed into a three-dimensional model of the electron density of the molecule. This model reveals the exact spatial coordinates of each atom.

While no specific crystallographic data for this compound is publicly available, analysis of closely related methoxy-indazole derivatives provides insight into the expected structural parameters. For example, studies on compounds like N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide have detailed the planarity of the indazole ring system and the dihedral angles between the indazole core and other parts of the molecule. nih.govresearchgate.net This information is crucial for understanding the molecule's conformation and steric properties.

Below is a table of representative crystallographic data for a related indazole compound, N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide, illustrating the type of data obtained from an SCXRD experiment. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃N₃O₃S |

| Molecular Weight (Mr) | 303.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9996 (4) |

| b (Å) | 7.1999 (3) |

| c (Å) | 21.3728 (10) |

| β (°) | 91.794 (3) |

| Volume (V) (ų) | 1384.20 (11) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 296 |

This data is for N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide and serves as an illustrative example. nih.gov

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., hydrogen bonding networks)

X-ray crystallography not only determines the intramolecular structure but also provides critical information about how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. chemrxiv.orgresearchgate.netnajah.edu The presence of both a hydroxyl (-OH) group and the indazole N-H group in this compound makes it a prime candidate for forming extensive hydrogen bonding networks.

These interactions significantly influence the compound's physical properties, including melting point, solubility, and stability. In related crystal structures, such as that of N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide, molecules are linked by N—H···O and N—H···N hydrogen bonds, creating complex one- or two-dimensional networks that stabilize the crystal structure. nih.govnih.gov Analysis of these networks is fundamental to solid-state chemistry and materials science. chemrxiv.org

The table below details the hydrogen bond geometry found in the crystal structure of N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide, demonstrating the precise measurements that can be obtained. nih.gov

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1N···O1 | 0.90 | 2.07 | 2.956 (2) | 168 |

| N3—H3N···O2 | 0.77 | 2.23 | 2.998 (2) | 172 |

| C6—H6···O2 | 0.93 | 2.52 | 3.381 (2) | 155 |

This data is for N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide and serves as an illustrative example. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). The resulting IR spectrum provides a molecular "fingerprint."

For this compound, IR spectroscopy would be used to confirm the presence of its key functional groups. The spectrum of an indazole derivative typically shows characteristic absorption bands. nist.gov The presence of the hydroxyl group would be indicated by a broad absorption band, while the N-H bond of the indazole ring would show a sharper absorption. The C-O stretch of the methoxy group and the aromatic C=C bond vibrations would also be readily identifiable.

The expected IR absorption regions for the principal functional groups in this compound are summarized in the table below.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Indazole Amine | N-H stretch | 3100-3500 (sharp/medium) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Alkyl C-H (methoxy) | C-H stretch | 2850-2960 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Aryl Ether (methoxy) | C-O stretch | 1200-1275 (asymmetric) |

| Phenol | C-O stretch | 1180-1260 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in synthetic chemistry for the purification of products and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of non-volatile compounds like this compound. jk-sci.com The method utilizes a column packed with a stationary phase and a liquid mobile phase pumped through at high pressure to achieve high-resolution separations.

For purity assessment, a reverse-phase HPLC method is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com A solution of the compound is injected into the system, and its components are separated based on their hydrophobicity. A detector, typically a UV-Vis detector set to a wavelength where the indazole ring absorbs strongly, measures the concentration of each component as it elutes from the column. The output is a chromatogram, where the purity is determined by calculating the relative area of the main product peak as a percentage of the total area of all peaks.

A hypothetical HPLC purity analysis report for a sample of this compound is presented below.

| Peak No. | Retention Time (min) | Area | Area % | Identity |

| 1 | 2.15 | 15,234 | 0.41 | Impurity A |

| 2 | 4.88 | 3,678,950 | 99.45 | This compound |

| 3 | 5.32 | 5,180 | 0.14 | Impurity B |

| Total | 3,699,364 | 100.00 |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in the field of liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. In the context of indazole research, UPLC is an invaluable tool for the detailed characterization of compounds like this compound, enabling the separation of the main compound from closely related impurities, isomers, and potential degradants with high efficiency.

The analysis of substituted indazoles, such as this compound, often presents a chromatographic challenge due to the potential presence of positional isomers and other structurally similar compounds. The subtle differences in the polarity and structure of these molecules necessitate a highly efficient separation technique to ensure accurate quantification and characterization. UPLC, with its ability to generate narrower and taller peaks, provides the necessary resolving power to separate such closely eluting species.